molecular formula C17H16ClN3O2 B12686194 2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide CAS No. 81705-13-7

2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide

Cat. No.: B12686194
CAS No.: 81705-13-7
M. Wt: 329.8 g/mol
InChI Key: XLSCUTKKIMDIKT-UHFFFAOYSA-N
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Description

2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro-substituted tolyl group, an azo linkage, and a phenylbutyramide moiety. It is often used in various scientific research applications due to its distinct chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide typically involves the azo coupling reaction between 4-chloro-o-toluidine and a suitable diazonium salt. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium intermediate. This intermediate then reacts with the phenylbutyramide derivative to form the desired azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution can introduce various functional groups into the molecule.

Scientific Research Applications

2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide involves its interaction with specific molecular targets and pathways. The azo linkage and chloro-substituted tolyl group play crucial roles in its biological activity. The compound can interact with cellular proteins and enzymes, leading to alterations in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve oxidative stress and disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-o-toluidine: A precursor in the synthesis of 2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide, known for its use in the production of azo dyes.

    2-Amino-5-chlorotoluene: Another related compound with similar chemical properties and applications.

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

81705-13-7

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

2-[(4-chloro-2-methylphenyl)diazenyl]-3-oxo-N-phenylbutanamide

InChI

InChI=1S/C17H16ClN3O2/c1-11-10-13(18)8-9-15(11)20-21-16(12(2)22)17(23)19-14-6-4-3-5-7-14/h3-10,16H,1-2H3,(H,19,23)

InChI Key

XLSCUTKKIMDIKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=NC(C(=O)C)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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